molecular formula C14H25F3N2O5 B2378491 tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate CAS No. 2126160-28-7

tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate

Cat. No.: B2378491
CAS No.: 2126160-28-7
M. Wt: 358.358
InChI Key: NBOZRBQRALNSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications . This compound is known for its unique structure, which includes a piperidine ring, a tert-butyl group, and a trifluoroacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate typically involves the reaction of tert-butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-hydroxypiperidin-4-yl)ethyl)carbamate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.C2HF3O2/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;3-2(4,5)1(6)7/h13,16H,4-9H2,1-3H3,(H,14,15);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOZRBQRALNSFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCNCC1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.